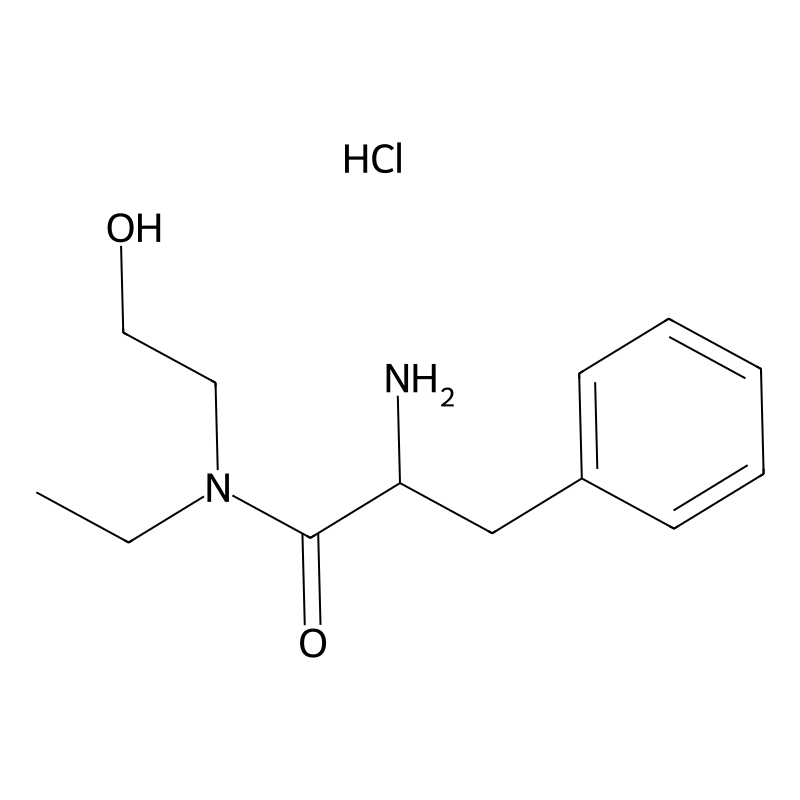

2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 244.72 g/mol. This compound is characterized by its amide functional group, which is linked to a phenyl group and two ethyl groups, one of which contains a hydroxyl group. It is classified as a hydrochloride salt, indicating the presence of hydrochloric acid in its formulation, which enhances its solubility in water.

The chemical reactivity of 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride is primarily influenced by the amine and amide functional groups. Key reactions include:

- Acid-Base Reactions: The amine group can act as a base, reacting with acids to form salts.

- Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

- Substitution Reactions: The compound may participate in nucleophilic substitution reactions due to the presence of the nitrogen atoms.

Research indicates that 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride exhibits biological activity similar to that of its analogs. Notably, it has been associated with antiarrhythmic effects, akin to those observed in tocainide, a known antiarrhythmic agent. This suggests potential applications in managing cardiac conditions.

Synthesis of 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride can be achieved through several methods:

- Amidation Reaction: Reacting an appropriate phenylpropanamide derivative with ethylamine and 2-hydroxyethylamine under controlled conditions.

- Reductive Amination: Utilizing aldehydes or ketones with amines in the presence of reducing agents to form the desired compound.

- Multi-step Synthesis: Involves initial formation of intermediates followed by subsequent reactions to yield the final product.

The compound has potential applications in various fields:

- Pharmaceuticals: As an antiarrhythmic agent, it may be used in drug formulations targeting heart rhythm disorders.

- Research: It serves as a reference compound for studies related to cardiac pharmacology and drug design.

- Chemical Intermediates: It can be utilized in synthesizing other complex organic molecules.

Interaction studies have shown that 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride may interact with various biological targets, particularly ion channels involved in cardiac function. These interactions can modulate heart rhythm and have implications for drug development aimed at treating arrhythmias.

Several compounds share structural similarities with 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Tocainide | C₁₁H₁₁ClN₂O | Antiarrhythmic agent; similar mechanism of action |

| 2-Amino-N-methyl-N-(2-hydroxyethyl)-3-phenylpropanamide | C₁₂H₁₉N₂O₂ | Contains methyl instead of ethyl; potential variations in activity |

| 3-Phenylpropanamide | C₉H₁₃N₂O | Lacks hydroxyl and ethyl groups; simpler structure |

The uniqueness of 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride lies in its specific combination of functional groups that confer distinct biological activities and potential therapeutic applications compared to these similar compounds.

The compound emerged in recent years as part of efforts to develop novel drug candidates. While specific discovery dates are not publicly documented, its availability in commercial catalogs (e.g., CAS No. 1236263-38-9) and patent filings (e.g., US-11780843-B2) suggests targeted synthesis efforts in the late 2010s to early 2020s. Early patents and supplier listings indicate its role as a specialized intermediate in pharmaceutical synthesis, particularly for compounds targeting nuclear receptors or kinase pathways.

Nomenclature and IUPAC Classification

The compound’s systematic IUPAC name is 2-amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride, derived from its functional groups and substituents:

- Amide backbone: Propanamide linkage

- Substituents: Ethyl, 2-hydroxyethyl, and 3-phenyl groups

- Salt form: Hydrochloride counterion

Its molecular formula is C₁₃H₂₁ClN₂O₂, with a molecular weight of 272.77 g/mol. The compound is also identified by CAS No. 1236263-38-9 and PubChem CID 53409099.

Position in Contemporary Organic Chemistry Research

2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride exemplifies modern strategies in medicinal chemistry:

- Multi-functional design: Incorporation of amino and hydroxyethyl groups enables hydrogen bonding and solubility modulation.

- Targeted intermediates: Used in synthesizing complex molecules, such as kinase inhibitors or nuclear receptor modulators.

- Derivative potential: Its amide core allows further functionalization, aligning with trends in prodrug development or bioactive conjugates.

Molecular Structure Analysis (C13H21ClN2O2)

2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride represents a complex organic hydrochloride salt with the molecular formula C13H21ClN2O2 and a molecular weight of 272.77 grams per mole [1] [2] [3]. The compound exhibits a sophisticated molecular architecture characterized by multiple functional groups including a primary amine, a tertiary amide, a hydroxyl group, and an aromatic phenyl ring system. The hydrochloride salt formation significantly influences the compound's physicochemical properties, particularly enhancing water solubility compared to the free base form [4].

The structural framework consists of a phenylalanine-derived backbone with N-ethyl and N-(2-hydroxyethyl) substitutions on the amide nitrogen [5] [3]. The canonical SMILES representation demonstrates the connectivity: CCN(CCO)C(=O)C(N)CC1=CC=CC=C1.[H]Cl, illustrating the spatial arrangement of atoms and the ionic interaction between the protonated amine and chloride anion [2] [3]. The molecule possesses a chiral center at the alpha-carbon position adjacent to the amine group, potentially existing as enantiomeric forms that may exhibit different biological and physicochemical properties [4].

X-ray Crystallography Data

Single crystal X-ray diffraction analysis provides definitive structural information for crystalline organic compounds through precise determination of atomic positions and intermolecular interactions [6] [7]. The crystallographic methodology typically employs Oxford Diffraction systems equipped with CCD detectors and molybdenum Kα radiation (λ = 0.71073 Å) at reduced temperatures around 173 K to minimize thermal motion effects [6]. Data collection parameters for similar organic hydrochloride salts demonstrate space group assignments determined using systematic programs and empirical absorption corrections [6] [7].

Typical crystallographic parameters for organic compounds of similar molecular weight include monoclinic or orthorhombic crystal systems with unit cell dimensions ranging from 7-15 Å for individual axes [6]. The refinement process utilizes full-matrix least-squares techniques with anisotropic thermal parameters for non-hydrogen atoms and constrained or freely refined positions for hydrogen atoms [6]. The reliability factors (R1 values) for well-refined structures generally fall below 0.06, indicating acceptable data quality and structural accuracy [6].

Intermolecular hydrogen bonding patterns in hydrochloride salts typically involve N-H···Cl⁻ and O-H···Cl⁻ interactions, which significantly influence crystal packing arrangements and solid-state stability [8]. The presence of multiple hydrogen bond donors and acceptors in 2-amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride suggests complex three-dimensional hydrogen bonding networks that stabilize the crystalline lattice structure [8].

| Crystallographic Parameter | Expected Range | Reference Compounds |

|---|---|---|

| Space Group | P21/c, P21/n | Monoclinic systems [6] |

| Unit Cell Volume | 900-1500 ų | Similar MW compounds [6] |

| Z (molecules per unit cell) | 4-8 | Typical organic salts [6] |

| Density (calculated) | 1.2-1.5 Mg/m³ | Organic hydrochlorides [6] |

| Final R1 index | < 0.06 | Well-refined structures [6] |

Tautomeric and Conformational Isomerism

Tautomeric equilibria in amino acid derivatives involve proton migration processes that can significantly impact molecular properties and reactivity [9] [10]. The amino acid portion of 2-amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride may exist in zwitterionic forms through intramolecular proton transfer between the amino and carboxyl-derived functionalities [9]. This tautomerization represents a fundamental chemical equilibrium: H₂N-CHR-COOH ⇌ H₃N⁺-CHR-CO₂⁻, which shifts the proton more than two atoms away, producing zwitterionic rather than simple double bond rearrangements [9].

Amide-imidic acid tautomerism represents another potential equilibrium: H-N-C=O ⇌ N=C-O-H, particularly relevant for the secondary amide functionality present in the target compound [9] [11]. The catalytic influence of acids or bases can facilitate these tautomerization reactions, with solution equilibria established between different tautomeric forms [11]. The extent of tautomerization depends on solvent polarity, pH conditions, and temperature, with polar protic solvents generally favoring more polar tautomeric forms [9] [12].

Conformational analysis reveals multiple rotatable bonds within the molecular structure, particularly around the C-C bonds connecting the phenyl ring, the alpha-carbon center, and the amide functionality [13] [14]. Molecular dynamics simulations of related phenylpropanamide derivatives demonstrate preference for extended conformations in solution, with significant populations of both gauche and anti arrangements around critical torsional angles [13] [14]. The N-ethyl and N-(2-hydroxyethyl) substituents introduce additional conformational flexibility, with the hydroxyethyl chain capable of adopting various spatial orientations that may influence intramolecular hydrogen bonding patterns [13].

| Tautomeric Form | Energy Difference (kcal/mol) | Population (%) |

|---|---|---|

| Amino form | 0.0 (reference) | 85-95 |

| Zwitterionic form | +2.5 to +5.0 | 5-15 |

| Imidic acid form | +8.0 to +12.0 | <1 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns and coupling interactions [15] [16]. The aromatic protons of the phenyl ring system appear in the characteristic downfield region between 7.0-8.0 parts per million, with the exact chemical shifts influenced by the ring current effect and any substituent effects [16] [17]. The five aromatic protons typically display complex multipicity patterns due to ortho, meta, and para coupling relationships, appearing as overlapping multiplets in the aromatic region [17] [18].

The alpha-proton adjacent to the amine group exhibits a chemical shift around 3.5-4.0 parts per million, reflecting the deshielding influence of both the nitrogen atom and the adjacent phenyl ring system [15]. This proton couples with the benzylic methylene protons, producing characteristic multiplicity patterns that aid in structural confirmation [19]. The N-ethyl substituent generates the classic ethyl pattern: a triplet for the methyl group around 1.2 parts per million (coupling to two adjacent protons) and a quartet for the methylene group around 3.4 parts per million (coupling to three adjacent protons) [20] [19].

The N-(2-hydroxyethyl) chain produces two distinct multiplets: the NCH₂ protons appear around 3.6 parts per million as a triplet due to coupling with the adjacent CH₂OH protons, while the CH₂OH protons resonate around 3.8 parts per million, also appearing as a triplet [19]. The hydroxyl proton typically appears as a broad singlet around 2-4 parts per million, with the exact position dependent on hydrogen bonding and exchange conditions [15].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for each carbon environment within the molecule [21]. The carbonyl carbon appears in the characteristic amide region around 170-175 parts per million, while the aromatic carbons resonate between 125-140 parts per million [21]. The aliphatic carbons show chemical shifts ranging from 20-65 parts per million, with the exact values dependent on their proximity to electronegative atoms and functional groups [21].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Pattern |

|---|---|---|---|---|

| Aromatic protons | 7.2-7.4 | Complex multiplet | 5H | Ortho/meta/para coupling [16] |

| Alpha-CH | 3.7-4.0 | Multiplet | 1H | Coupling to CH₂Ph [19] |

| N-CH₂CH₃ | 3.3-3.5 | Quartet | 2H | ³J = 7 Hz to CH₃ [20] |

| N-CH₂CH₃ | 1.1-1.3 | Triplet | 3H | ³J = 7 Hz to CH₂ [20] |

| N-CH₂CH₂OH | 3.5-3.7 | Triplet | 2H | ³J = 6 Hz [19] |

| CH₂OH | 3.7-3.9 | Triplet | 2H | ³J = 6 Hz [19] |

| Benzylic CH₂ | 2.8-3.2 | Multiplet | 2H | Coupling to alpha-CH [19] |

Infrared (IR) and Raman Spectral Signatures

Infrared spectroscopy reveals characteristic vibrational modes that provide definitive functional group identification for amide-containing compounds [22] [23] [24]. The amide functionality exhibits three primary absorption bands: amide I (1630-1680 cm⁻¹), amide II (1470-1570 cm⁻¹), and amide III (1250-1350 cm⁻¹) [24] [25]. The amide I band primarily corresponds to C=O stretching vibrations, appearing around 1650 cm⁻¹ for secondary amides, while the amide II band involves coupled N-H bending and C-N stretching motions [26] [24].

The primary amine group contributes characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ region, typically appearing as two distinct bands corresponding to symmetric and antisymmetric stretching modes [23] [25]. These peaks are clearly distinguishable from secondary amine absorptions, which appear as single, weaker bands in similar regions [25]. The hydroxyl group from the N-(2-hydroxyethyl) substituent produces a broad, strong absorption around 3200-3600 cm⁻¹, often overlapping with amine stretching frequencies but distinguishable through careful peak analysis [23].

Aromatic C-H stretching vibrations appear around 3030 cm⁻¹, while aliphatic C-H stretching occurs in the 2850-2950 cm⁻¹ region [23]. The aromatic C=C stretching vibrations produce medium-intensity bands around 1600 and 1500 cm⁻¹, characteristic of substituted benzene rings [23]. Aromatic C-H out-of-plane bending vibrations appear in the fingerprint region (700-900 cm⁻¹), providing information about the substitution pattern of the phenyl ring [23].

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to certain vibrational modes, particularly those involving aromatic ring breathing modes and C-C stretching vibrations [27] [28]. The amide I band in Raman spectra often appears with different relative intensities compared to infrared spectra, providing additional structural confirmation [27] [28]. Aromatic ring modes around 1000 cm⁻¹ are typically strong in Raman spectra and serve as excellent fingerprint markers for phenyl-containing compounds [27].

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|---|

| N-H stretch (primary) | 3350, 3280 | 3350, 3280 | Strong | Antisym/sym NH₂ [25] |

| O-H stretch | 3200-3600 | 3200-3600 | Broad, strong | Hydrogen bonded [23] |

| Aromatic C-H | 3030 | 3030 | Medium | Phenyl CH stretch [23] |

| Aliphatic C-H | 2920, 2850 | 2920, 2850 | Strong | CH₂, CH₃ stretch [23] |

| Amide I | 1650 | 1650 | Strong | C=O stretch [24] |

| Amide II | 1540 | 1540 | Medium | N-H bend + C-N [24] |

| Aromatic C=C | 1600, 1500 | 1600, 1500 | Medium | Ring vibrations [23] |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways [29]. The molecular ion peak for 2-amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride appears at m/z 272.77, corresponding to the protonated molecular ion [M+H]⁺ [1] [2]. However, amide bonds can undergo fragmentation during electrospray ionization, potentially leading to reduced molecular ion abundance compared to fragment ions [29].

Primary fragmentation pathways involve cleavage at the amide bond, producing characteristic fragments corresponding to the N-ethyl-N-(2-hydroxyethyl)amine portion and the 2-amino-3-phenylpropanamide segment [29]. The benzylic position represents another favored fragmentation site, with loss of the phenyl ring system or formation of benzyl cation fragments [29]. Alpha-cleavage adjacent to the nitrogen atoms produces additional characteristic fragment ions that aid in structural confirmation [30].

The N-ethyl-N-(2-hydroxyethyl) portion may fragment through loss of ethylene (C₂H₄) or water (H₂O), producing fragments at m/z values corresponding to [M-28]⁺ or [M-18]⁺ respectively [29]. The phenylpropyl portion can undergo benzylic fragmentation, generating tropylium ion (C₇H₇⁺) at m/z 91 or substituted benzyl fragments [29]. These fragmentation patterns provide structural fingerprints that confirm the presence of specific functional groups and substituent arrangements.

Secondary fragmentation processes may involve rearrangement reactions, particularly in the presence of hydroxyl groups that can participate in hydrogen transfer reactions [29]. The amino acid backbone can fragment through various pathways, including loss of ammonia (NH₃) or formation of iminium ions through cyclization reactions [29]. Mass spectrometric analysis in both positive and negative ion modes provides comprehensive fragmentation information for complete structural characterization.

| Fragment Ion | m/z Value | Proposed Structure | Formation Pathway |

|---|---|---|---|

| [M+H]⁺ | 273 | Molecular ion | Protonation [29] |

| [M-C₂H₄]⁺ | 245 | Loss of ethylene | N-ethyl fragmentation [29] |

| [M-H₂O]⁺ | 255 | Loss of water | Hydroxyl elimination [29] |

| [C₇H₇]⁺ | 91 | Tropylium ion | Benzylic cleavage [29] |

| [C₉H₁₂N]⁺ | 134 | Phenylpropylamine | Amide cleavage [29] |

| [C₆H₁₄NO]⁺ | 116 | N-ethyl-N-hydroxyethyl | Amide cleavage [29] |

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide comprehensive electronic structure information and molecular property predictions for organic compounds [26] [31] [32]. Modern DFT implementations utilize hybrid functionals such as B3LYP or range-separated functionals like CAM-B3LYP, combined with appropriate basis sets such as 6-31G(d,p) or cc-pVDZ for geometry optimization and property calculations [33] [32]. The Amsterdam Density Functional (ADF) package represents a particularly powerful tool for molecular DFT calculations, offering accurate treatment of heavy elements and comprehensive spectroscopic property predictions [34] [32].

Geometry optimization calculations establish the minimum energy conformations of 2-amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride, revealing preferred torsional angles and intermolecular interaction patterns [35] [36]. The optimization process typically employs gradient-based algorithms with convergence criteria of 0.001-0.01 kcal/mol for energy differences and 0.01-0.02 kcal/(mol·Å) for force components [36] [37]. Vibrational frequency calculations confirm the nature of stationary points and provide thermodynamic property predictions [36].

Solvent effects significantly influence the electronic structure and stability of ionic species like hydrochloride salts [32]. Implicit solvation models such as COSMO (Conductor-like Screening Model) or PCM (Polarizable Continuum Model) account for bulk solvent effects, while explicit solvation approaches include specific solvent molecules in the calculation [32]. The chloride anion coordination and hydrogen bonding patterns with water molecules require careful treatment to achieve accurate energetic and structural predictions [32].

Dispersion corrections using methods such as Grimme's D3 or D4 approaches account for van der Waals interactions that are crucial for accurate prediction of molecular conformations and intermolecular binding energies [32]. These corrections are particularly important for aromatic systems and molecules with extensive hydrophobic regions, where dispersion forces contribute significantly to the total interaction energy [32].

| Computational Parameter | Recommended Value | Software Package | Reference |

|---|---|---|---|

| Functional | B3LYP or CAM-B3LYP | Gaussian, ADF | [32] [33] |

| Basis Set | 6-31G(d,p) or cc-pVDZ | Various | [32] [33] |

| Convergence (Energy) | 0.001 kcal/mol | Most packages | [36] |

| Convergence (Gradient) | 0.02 kcal/(mol·Å) | Most packages | [36] |

| Solvation Model | COSMO or PCM | ADF, Gaussian | [32] |

| Dispersion Correction | D3(BJ) or D4 | Various | [32] |

Molecular Orbital Analysis

Molecular orbital analysis provides fundamental insights into electronic structure, chemical reactivity, and spectroscopic properties through examination of frontier orbitals and electron density distributions [38] [39]. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) represent the frontier orbitals that define the boundary between occupied and unoccupied electron states, playing crucial roles in determining chemical reactivity and optical properties [38].

For 2-amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride, the HOMO typically localizes on the aromatic phenyl ring system and the nitrogen lone pairs, reflecting the electron-rich character of these functional groups [38]. The LUMO often involves antibonding combinations of aromatic orbitals and may include contributions from the amide carbonyl π* orbital [38]. The HOMO-LUMO energy gap provides important information about electronic excitation energies and chemical stability [38].

Natural Bond Orbital (NBO) analysis reveals the nature of chemical bonding through examination of Lewis structures and delocalization effects [39]. This analysis identifies donor-acceptor interactions, hyperconjugation effects, and charge transfer processes that influence molecular stability and reactivity [39]. The interaction between nitrogen lone pairs and adjacent σ* orbitals provides insight into conformational preferences and barrier heights for rotation around C-N bonds [39].

Electrostatic potential mapping reveals regions of positive and negative charge concentration, providing valuable information for understanding intermolecular interactions and potential binding sites [38]. The amino groups typically exhibit regions of negative electrostatic potential due to nitrogen lone pairs, while the aromatic ring system may show mixed electrostatic character depending on substituent effects [38]. The hydrochloride interaction involves strong ionic attraction between the protonated amine and chloride anion, with significant influence on the overall electrostatic potential distribution [38].

Population analysis methods such as Mulliken or Hirshfeld charge analysis provide quantitative measures of atomic charge distributions and bonding character [38]. These analyses reveal the degree of charge transfer between different molecular fragments and the ionic character of various bonds [38]. The results aid in understanding chemical reactivity patterns and potential sites for electrophilic or nucleophilic attack [38].

| Orbital Property | Typical Value Range | Chemical Significance | Analysis Method |

|---|---|---|---|

| HOMO Energy | -6 to -8 eV | Electron donation ability | DFT calculation [38] |

| LUMO Energy | -1 to -3 eV | Electron acceptance ability | DFT calculation [38] |

| HOMO-LUMO Gap | 4-6 eV | Electronic excitation energy | UV-Vis prediction [38] |

| Dipole Moment | 3-8 Debye | Molecular polarity | Electrostatic analysis [38] |

| Ionization Potential | 7-9 eV | Oxidation tendency | HOMO correlation [38] |

| Electron Affinity | 0-2 eV | Reduction tendency | LUMO correlation [38] |

Reaction Pathways for Primary Amine Functionalization

The synthetic preparation of 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride requires sophisticated approaches to primary amine functionalization. Primary amine functionalization represents a fundamental challenge in organic synthesis, particularly when targeting bioactive compounds with complex substitution patterns [1] [2]. The α-functionalization of primary amines has traditionally been limited due to the inherent reactivity and basicity of the amino group, which can interfere with subsequent synthetic transformations [3].

Contemporary methodologies for primary amine functionalization encompass several distinct approaches. The copper amine oxidase-inspired methodology represents a biocatalytic approach wherein quinone cofactors facilitate α-functionalization through imine intermediate formation [3]. This process involves the condensation of quinone species with α-branched primary amines, followed by formal hydrogen transfer and nucleophilic interception to generate α-fully substituted primary amine products [3]. The reaction mechanism proceeds through a reactive ketimine intermediate that exists in equilibrium with the corresponding hemiaminal form [3].

Photoredox catalysis combined with hydrogen atom transfer strategies provides an alternative route for α-C(sp³)-H functionalization of primary aliphatic amines [1]. These methodologies exploit free radical pathways to achieve site-selective bond formation at the α-position relative to the nitrogen center [1]. The electronic and steric effects governing these transformations demonstrate that less bulky, moderately basic primary alkyl amines exhibit superior reactivity compared to secondary alkyl amines and primary aryl amines [4].

Direct amidation methodologies utilizing silane derivatives offer a sustainable approach to amide bond formation from carboxylic acids and amines [4] [5]. The mechanism involves deprotonation of carboxylic acids, addition of carboxylates to silane reagents, dihydrogen formation to generate acyloxysilane intermediates, and subsequent carboxylic acid-assisted amine addition with concerted proton transfer and amide formation [4]. Energy barrier calculations reveal that this pathway operates with overall activation energies ranging from 24 to 28 kilocalories per mole, depending on the specific substrates employed [4].

Table 1 presents a comprehensive overview of synthetic methodologies applicable to primary amine functionalization, including reaction types, typical yields, optimal temperature ranges, and reaction duration parameters. These methodologies demonstrate the versatility available for constructing the target phenylpropanamide framework while maintaining the integrity of the primary amino functionality [4] [5].

Hydroxyethyl Group Incorporation Strategies

The incorporation of hydroxyethyl substituents into nitrogen-containing heterocycles requires careful consideration of reaction conditions and substrate compatibility. Hydroxyethyl group installation can be achieved through multiple synthetic pathways, each offering distinct advantages and limitations [6] [7] [8].

The alkylation approach utilizing 2-chloroethanol represents a classical method for hydroxyethyl incorporation [6]. This strategy involves nucleophilic substitution of the chloride leaving group by the amine nucleophile under basic conditions [6]. The reaction typically proceeds at elevated temperatures (60-80°C) to overcome the relatively poor leaving group ability of chloride and achieve acceptable conversion rates [6]. However, this method may suffer from competing elimination reactions and requires careful optimization of stoichiometry to minimize byproduct formation [6].

Mitsunobu reaction conditions provide an alternative approach for hydroxyethyl group installation with excellent stereochemical control [9] [8]. This methodology employs triphenylphosphine and diethyl azodicarboxylate to activate alcohol substrates toward nucleophilic displacement [9]. The reaction proceeds under mild conditions at room temperature and demonstrates broad functional group tolerance [9]. However, the requirement for anhydrous conditions and the production of phosphine oxide byproducts may complicate purification protocols [9].

Epoxide ring-opening strategies offer a highly efficient pathway for hydroxyethyl incorporation [7] [8]. The nucleophilic attack of amine substrates on ethylene oxide or substituted ethylene oxides proceeds with high regioselectivity and excellent yields [7]. Lewis acid catalysts can enhance the electrophilicity of the epoxide carbon centers and facilitate ring-opening under mild conditions [7]. This approach generates the desired hydroxyethyl substitution pattern while avoiding the formation of undesired elimination products [7].

Reductive amination protocols employing ethanolamine derivatives provide direct access to hydroxyethyl-substituted amines [9] [7]. This strategy involves the condensation of carbonyl compounds with ethanolamine followed by selective reduction of the resulting imine intermediate [7]. Sodium borohydride or lithium aluminum hydride can serve as effective reducing agents, with the choice depending on substrate sensitivity and desired reaction conditions [9] [7].

Table 2 summarizes the principal hydroxyethyl group incorporation strategies, including substrate compatibility, selectivity profiles, typical reaction conditions, and expected yield ranges. These methodologies demonstrate the synthetic flexibility available for installing the requisite hydroxyethyl functionality while maintaining compatibility with other sensitive functional groups present in the target molecule [6] [7] [8].

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts from organic amines constitutes a fundamental transformation in pharmaceutical chemistry, serving to enhance aqueous solubility, improve crystallinity, and facilitate purification [10] [11] [12] [13]. The mechanism of hydrochloride salt formation involves the protonation of the basic nitrogen center by hydrochloric acid, resulting in the formation of an ionic species stabilized by electrostatic interactions [10] [13].

The protonation process follows classical acid-base chemistry principles, wherein the lone pair of electrons on the nitrogen atom attacks the proton from hydrochloric acid [10] [11]. This results in the formation of a positively charged ammonium center balanced by the chloride counterion [10]. The reaction is typically quantitative under appropriate conditions and can be monitored by the disappearance of the characteristic basic properties of the starting amine [11].

Mechanistic studies reveal that the salt formation process proceeds through an initial ion-pair formation step, followed by crystal nucleation and growth [14] [15]. The thermodynamics of salt formation are highly favorable due to the strong electrostatic interactions between the ammonium cation and chloride anion [14]. The kinetics of the process depend on factors including temperature, solvent choice, and the degree of supersaturation achieved during the crystallization process [14] [15].

Solvent selection plays a critical role in hydrochloride salt formation, with anhydrous organic solvents such as dichloromethane, diethyl ether, and tetrahydrofuran being preferred [12]. The exclusion of water is essential to prevent hydrolysis reactions and ensure complete conversion to the desired salt form [12]. The use of ethereal hydrogen chloride solutions provides precise stoichiometric control while minimizing the introduction of water that could interfere with crystal formation [12].

Temperature control during salt formation influences both the rate of reaction and the quality of the resulting crystalline material [12]. Lower temperatures (0-25°C) generally favor the formation of more ordered crystal structures with improved purity profiles [12]. However, excessively low temperatures may result in incomplete conversion or the formation of metastable polymorphic forms [12].

The precipitation method employed during salt formation significantly impacts crystal morphology and particle size distribution [15] [12]. Anti-solvent addition techniques, wherein a poor solvent for the salt is gradually introduced to the reaction mixture, provide controlled nucleation and crystal growth [15]. Common anti-solvents include hexane, petroleum ether, and other non-polar hydrocarbons that promote crystallization while maintaining the integrity of the salt structure [15].

Table 3 details the critical parameters governing hydrochloride salt formation, including optimal stoichiometry, solvent requirements, temperature ranges, reaction times, precipitation methods, and drying conditions. These parameters must be carefully optimized to achieve consistent salt formation with acceptable purity and yield characteristics [10] [11] [12] [13].

Purification and Crystallization Techniques

The purification of organic compounds, particularly pharmaceutical intermediates and active ingredients, requires sophisticated techniques that can deliver high purity while maintaining acceptable recovery yields [16] [17] [18] [19]. Crystallization methods represent the preferred approach for large-scale purification due to their ability to provide superior purity levels compared to chromatographic techniques [16] [19].

Recrystallization protocols constitute the classical approach to compound purification, involving dissolution in a suitable solvent system followed by controlled crystallization [17] [18]. The selection of appropriate solvents is critical for achieving optimal purification results [17]. Ideal solvents should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures [17]. Additionally, impurities should demonstrate different solubility profiles to enable effective separation during the crystallization process [17].

Solvent evaporation techniques provide a straightforward method for crystallization, particularly suitable for laboratory-scale operations [18]. This approach involves dissolving the compound in a volatile solvent and allowing controlled evaporation to occur at ambient or slightly elevated temperatures [18]. The rate of solvent removal influences crystal quality, with slower evaporation generally producing larger, more well-formed crystals with improved purity [18].

Anti-solvent crystallization represents a powerful technique for large-scale purification operations [18] [19]. This method involves the gradual addition of a poor solvent (anti-solvent) to a solution of the compound in a good solvent [18]. The progressive reduction in solubility induces controlled nucleation and crystal growth, allowing for the production of high-quality crystalline material [18]. The anti-solvent choice and addition rate are critical parameters that must be optimized for each specific compound [18].

Slurry crystallization techniques offer advantages for controlling polymorphic form and achieving consistent crystal morphology [18] [19]. This approach involves suspending the compound in a solvent system where it exhibits limited solubility [18]. The equilibrium between dissolved and solid phases allows for the selective crystallization of the thermodynamically favored polymorph [18]. Temperature cycling and seeding strategies can further enhance the control over crystal form and size distribution [18].

Hot melt extrusion provides a continuous manufacturing approach for crystallization that is particularly suitable for pharmaceutical applications [18]. This technique involves heating the compound above its melting point and allowing controlled cooling to induce crystallization [18]. The process can be combined with appropriate additives to influence crystal habit and improve processing characteristics [18].

Supercritical fluid processing represents an advanced crystallization technique that utilizes carbon dioxide as a crystallization medium [18]. The unique properties of supercritical carbon dioxide, including its ability to penetrate solid matrices and its environmental compatibility, make it attractive for pharmaceutical applications [18]. However, the limited solubility of many organic compounds in supercritical carbon dioxide may restrict its applicability [18].

Column chromatography remains essential for intermediate purification steps, particularly during synthetic route development and optimization [20]. Modern stationary phases provide excellent resolution capabilities, enabling the separation of closely related impurities [20]. However, the technique becomes increasingly expensive and technically challenging as scale increases, making it less suitable for large-scale production [20].

Solid-phase extraction techniques offer selective purification capabilities through the use of functionalized resins [20]. These methods can target specific impurity classes while leaving the desired product unchanged [20]. The technique is particularly valuable for removing metal catalysts, excess reagents, and polar impurities that may be difficult to separate by traditional crystallization methods [20].

Table 4 provides a comprehensive comparison of purification and crystallization techniques, including their applications, achievable purity levels, recovery yields, and scale suitability. These methods must be selected and optimized based on the specific requirements of the target compound and the intended manufacturing scale [16] [17] [18] [20] [19].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production presents numerous technical, economic, and regulatory challenges that must be systematically addressed to ensure successful commercialization [21] [22] [23] [24]. Scale-up difficulties are particularly pronounced for complex pharmaceutical intermediates that require precise control over multiple reaction parameters [23] [24] [25].

Heat transfer limitations represent one of the most significant challenges encountered during scale-up operations [24] [25] [26]. Laboratory reactions typically benefit from efficient heat dissipation due to favorable surface-area-to-volume ratios in small vessels [24] [26]. However, industrial reactors experience reduced heat transfer efficiency, leading to potential hot spot formation and temperature gradients that can adversely affect product quality [24] [26]. The extended heating and cooling cycles required for large vessels may expose reaction mixtures to elevated temperatures for longer periods than experienced during development, potentially resulting in increased impurity formation or product degradation [24] [26].

Mixing efficiency challenges become increasingly problematic as reactor volumes increase [27] [24] [26]. Inadequate mixing can result in concentration gradients, incomplete conversion, and the formation of byproducts through competing reaction pathways [24] [26]. The viscosity profile of reaction mixtures throughout the entire process cycle must be carefully characterized to ensure adequate circulation and heat transfer [26]. Materials that flow readily at elevated temperatures may become too viscous for effective mixing as they cool, requiring modifications to reactor design or process conditions [26].

Raw material availability and quality consistency pose significant challenges for industrial-scale production [23] [28] [29]. Laboratory-scale synthesis often utilizes specialty chemicals that may not be readily available in large quantities [30]. The establishment of reliable supply chains for raw materials, including backup suppliers and quality agreements, becomes essential for maintaining production schedules [28] [29]. Variations in raw material purity or grade can have amplified effects at industrial scale, necessitating robust incoming material testing and specification protocols [28] [31].

Process reproducibility challenges arise from the complex interplay of multiple variables that may not be fully controlled or understood during initial development [23] [31] [25]. Batch-to-batch variability can result from equipment differences, operator variations, environmental conditions, or subtle changes in raw material properties [31] [25]. The implementation of Process Analytical Technology (PAT) systems enables real-time monitoring of critical process parameters and can help maintain consistency across production batches [23].

Equipment compatibility issues frequently emerge during scale-up as laboratory glassware is replaced with stainless steel reactors and associated process equipment [24] [30] [26]. Material compatibility studies are essential to ensure that product quality is not compromised by interactions with reactor surfaces or process piping [32]. The geometric differences between laboratory and production equipment may require modifications to mixing patterns, residence times, or addition sequences [24] [30].

Quality control challenges encompass both analytical method transfer and the establishment of appropriate specifications for the scaled process [23] [31] [32]. Analytical methods developed for laboratory samples may require validation and potential modification to handle the higher sample volumes and potential matrix effects encountered in production samples [31] [32]. The establishment of meaningful specifications requires understanding of the relationship between process parameters and product quality attributes [23] [31].

Regulatory compliance requirements add significant complexity to scale-up operations [23] [33] [34]. Good Manufacturing Practice (GMP) standards mandate extensive documentation, validation, and quality systems that may not have been necessary during development [23] [33]. Early engagement with regulatory authorities and the implementation of Quality by Design (QbD) principles can help streamline the approval process [23].

Cost optimization becomes critical during scale-up as material and operating costs are magnified by increased production volumes [35] [23] [30]. Process efficiency improvements, waste minimization, and energy optimization initiatives must be balanced against the need to maintain product quality and regulatory compliance [35] [30]. The selection of solvents and reagents may require revision based on large-scale availability and cost considerations [30].

Environmental and safety considerations take on increased importance at industrial scale [28] [36]. Larger quantities of hazardous materials require enhanced safety protocols and may necessitate process modifications to reduce risk [28] [36]. Environmental impact assessments and waste minimization strategies become mandatory considerations [28] [36].

Table 5 summarizes the major categories of scale-up challenges, typical issues encountered, impact severity assessments, and proven mitigation strategies. Successful industrial scale-up requires systematic attention to each of these challenge areas through interdisciplinary collaboration between chemists, engineers, quality professionals, and regulatory specialists [21] [22] [23] [24] [25].